N(6)-Carboxymethyllysine (CML) is a prominent example of an Advanced Glycation End-product (AGE) formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. [, , , ] CML is often found in food, particularly in heat-processed foods like bread, dairy products, and coffee. [] Within biological systems, CML accumulates in tissues during aging and at an accelerated rate in individuals with diabetes. [, , ] Its presence has been linked to various age-related diseases and diabetic complications due to its ability to alter protein structure and function. [, , , ]
N(6)-carboxymethyllysine is an advanced glycation end product formed through the reaction of lysine residues with reducing sugars, primarily during the Maillard reaction. This compound is significant in both food science and human health, as it is implicated in various metabolic diseases and aging processes. N(6)-carboxymethyllysine can be found in a variety of biological materials and processed foods, where it serves as a marker for oxidative stress and glycation.
N(6)-carboxymethyllysine is generated from the glycation of lysine residues in proteins, which occurs when reducing sugars react with amino acids. The formation of this compound can happen through multiple pathways, including the reaction of lysine with glyoxal, a byproduct of lipid peroxidation and carbohydrate metabolism. It is also present in various food products, particularly those that undergo high-temperature cooking processes, such as grilling and frying .
N(6)-carboxymethyllysine belongs to a class of compounds known as advanced glycation end products (AGEs). These compounds are characterized by their formation through non-enzymatic reactions between sugars and proteins or lipids. AGEs are classified based on their structure and the specific amino acids involved in their formation.
The synthesis of N(6)-carboxymethyllysine can be achieved through several methods:
The reaction conditions for synthesizing N(6)-carboxymethyllysine typically include specific temperatures (often around 75 °C) and solvents such as methanol or acetic acid to facilitate the reaction. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are used to characterize the product and confirm its identity .
N(6)-carboxymethyllysine participates in various chemical reactions typical of amino acids and carboxylic acids:
The quantification of N(6)-carboxymethyllysine in biological samples often employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allowing for precise measurement even at low concentrations .
The mechanism by which N(6)-carboxymethyllysine exerts its effects involves its interaction with cellular receptors such as the receptor for advanced glycation end products (RAGE). This interaction triggers inflammatory pathways and oxidative stress responses, contributing to cellular dysfunction associated with aging and metabolic diseases.
Studies have shown that elevated levels of N(6)-carboxymethyllysine correlate with increased markers of inflammation and oxidative stress in various disease states, including diabetes and cardiovascular diseases .
Relevant analyses indicate that N(6)-carboxymethyllysine can be detected using various analytical methods including enzyme-linked immunosorbent assays (ELISA) that utilize specific antibodies against carboxymethylated proteins .
N(6)-carboxymethyllysine serves multiple roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3